LJ570

描述

LJ570 是一种已知化合物,它是过氧化物酶体增殖物激活受体 α 和 γ (PPARα 和 PPARγ) 的首个双重激动剂。 它因其能够结合 PPARγ 的规范和替代位点并抑制其细胞周期蛋白依赖性激酶 5 (Cdk5) 介导的磷酸化而在科学研究中显示出巨大潜力 .

准备方法

合成路线和反应条件

LJ570 的合成涉及多个步骤,包括中间体化合物的制备及其在受控条件下的后续反应。 母液制备方法包括将 2 mg 化合物溶解在 50 μL 二甲基亚砜 (DMSO) 中,以获得 40 mg/mL 的浓度 .

工业生产方法

This compound 的工业生产方法尚未广泛记载。 该化合物可用于各种数量的研究目的,表明它是在特定条件下合成和储存的,以保持其纯度和稳定性 .

化学反应分析

反应类型

LJ570 经历了各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和各种溶剂,如 DMSO。 这些反应的条件通常受到控制,以确保达到预期结果 .

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能导致氧化物的形成,而还原可能产生化合物的还原形式 .

科学研究应用

Scientific Research Applications

LJ570's applications span several domains:

-

Pharmacology :

- Metabolic Diseases : this compound is being studied for its antidiabetic effects, similar to thiazolidinediones but with fewer side effects. Its ability to activate both PPARα and PPARγ suggests it could improve insulin sensitivity and lipid metabolism .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, drawing parallels with established drugs like Ibuprofen.

- Cell Biology :

-

Drug Development :

- Lead Compound : As a dual agonist, this compound serves as a lead compound for the development of new therapeutic agents targeting metabolic syndromes. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Case Studies

- Study on Metabolic Effects :

-

Anti-inflammatory Research :

- Another study explored the anti-inflammatory properties of this compound derivatives, showing promising results in reducing markers of inflammation in preclinical models. These findings suggest that this compound could be developed further for inflammatory diseases.

作用机制

LJ570 通过作为 PPARα 和 PPARγ 的双重激动剂发挥作用。它结合 PPARγ 的规范和替代位点,并抑制其 Cdk5 介导的丝氨酸 273 磷酸化。 这种机制被认为有助于其抗糖尿病作用,类似于噻唑烷二酮,但没有其典型副作用 .

相似化合物的比较

类似化合物

- 达特罗班

- RG-12525

- 诺拉梯里奥

- 培利格利扎酮外消旋体

- 吡尼西酸

- 巴拉格利扎酮

- 福纳德帕

- 甘草酸

独特性

LJ570 的独特之处在于它对 PPARα 和 PPARγ 的双重激动剂活性,以及它抑制 Cdk5 介导的 PPARγ 磷酸化。 这种双重活性以及抑制机制使其成为代谢疾病和糖尿病研究中的宝贵化合物 .

生物活性

LJ570 is a compound that has garnered attention for its biological activity, particularly as a dual agonist for peroxisome proliferator-activated receptors (PPARs). This article explores the mechanisms of action, efficacy, and potential therapeutic applications of this compound based on diverse research findings.

Overview of PPARs

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. The three main subtypes are PPARα, PPARβ/δ, and PPARγ. Agonists of these receptors have potential applications in treating metabolic disorders, including obesity and type 2 diabetes.

This compound has been identified as a dual agonist for both PPARα and PPARγ. Its mechanism involves binding to these receptors, leading to the activation of target genes responsible for lipid metabolism and glucose regulation.

Binding Affinity and Activation

Research indicates that this compound interacts with the ligand-binding domain (LBD) of PPARγ and can occupy an alternate binding site, which may influence its pharmacological profile. This alternate binding could lead to a unique functional activity compared to traditional agonists like rosiglitazone.

- PPARα Activation : In vitro studies using Hepa1-6 cells demonstrated that this compound significantly increased the expression of key PPARα target genes such as acyl-Coenzyme A oxidase 1 (Acox1), carnitine palmitoyltransferase 1a (Cpt1a), and acyl-Coenzyme A dehydrogenase, medium chain (Acadm) .

- PPARγ Interaction : this compound has shown to stabilize the β-sheet region of PPARγ-LBD, shielding specific phosphorylation sites from kinase-mediated modifications .

Efficacy in Preclinical Studies

Several studies have evaluated the biological activity of this compound in animal models and cell cultures:

- Lipid Metabolism : In animal models, treatment with this compound resulted in improved lipid profiles, suggesting its potential utility in managing dyslipidemia .

- Glucose Regulation : Preliminary results indicate that this compound may enhance insulin sensitivity through its action on PPARγ, which is critical for glucose homeostasis .

Table 1: Summary of Key Findings on this compound

Potential Therapeutic Applications

Given its dual agonist properties, this compound holds promise for several therapeutic applications:

- Metabolic Disorders : Its ability to modulate both lipid and glucose metabolism positions it as a candidate for treating conditions like obesity and type 2 diabetes.

- Anti-inflammatory Effects : By activating PPARs, this compound may also exert anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

属性

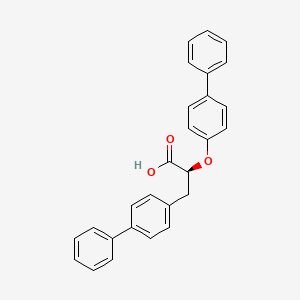

分子式 |

C27H22O3 |

|---|---|

分子量 |

394.5 g/mol |

IUPAC 名称 |

(2S)-2-(4-phenylphenoxy)-3-(4-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1 |

InChI 键 |

DGMLYRGMJHVKNC-SANMLTNESA-N |

SMILES |

O=C(O)[C@@H](OC1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=C(C4=CC=CC=C4)C=C3 |

手性 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LJ570; LJ-570; LJ 570. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。